Glycol monostearate

HLB Value Emulsification Surfactant Chemistry

Formulators seeking a subtle, elegant pearl effect often find standard pearlescent agents too harsh or unstable. Glycol monostearate (EGMS) solves this with a fine, satin-like sheen-distinct from the high-luster shimmer of EGDS. • Low HLB (3.0-3.6): Ideal for W/O emulsions (night creams, protective balms) • Mp ~60.5°C: Enables low-temperature processing, preserving heat-sensitive actives • Crystallization behavior comparable to GMS: Superior foam stabilization in aerated formulations Supplied as white waxy flakes, ≥99% purity. Consistent quality for R&D and production scaling.

Molecular Formula C20H40O3
Molecular Weight 328.5 g/mol
CAS No. 111-60-4
Cat. No. B086595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycol monostearate
CAS111-60-4
Molecular FormulaC20H40O3
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCCO
InChIInChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3
InChIKeyRFVNOJDQRGSOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPOLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN.
SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER;  SLIGHTLY SOL IN ALCOHOL;  INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/
GENERALLY SOL OR DISPERSIBLE IN WATER
SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL

Glycol Monostearate (EGMS): Low-HLB Surfactant & Pearlescent Agent


Glycol monostearate, also known as ethylene glycol monostearate (EGMS), is an organic compound with the molecular formula C20H40O3, formed by the esterification of stearic acid and ethylene glycol [1]. It is classified as a nonionic surfactant with a low hydrophilic-lipophilic balance (HLB) value, typically between 3.0 and 3.6 [2], indicating a strong lipophilic character that makes it particularly suited for water-in-oil (W/O) emulsification and as an auxiliary emulsifier . This compound is a white to off-white waxy solid with a melting point of approximately 60.5°C [3] and is widely recognized for its multifunctional roles as a pearlescent agent, opacifier, and viscosity modifier in personal care and cosmetic products [4].

Low HLB Reported HLB range supports water-in-oil emulsion research
Satin Sheen Subdued pearlescent opacifier for personal care formulation
Process-Friendly Lower melting point aids energy-efficient processing review

Why EGMS Cannot Be Substituted with Similar Esters


The substitution of glycol monostearate with chemically similar compounds—such as ethylene glycol distearate (EGDS), glycerol monostearate (GMS), or propylene glycol monostearate (PGMS)—is not a like-for-like exchange due to significant divergences in their fundamental physicochemical and functional properties. These differences manifest in their HLB values, melting points, pearlescent characteristics, and crystallization behaviors, which collectively dictate their specific performance in complex formulations [1]. For instance, an arbitrary substitution based on nominal chemical class can lead to unintended changes in emulsion stability, product viscosity, or visual aesthetics [2], underscoring the need for evidence-based selection. The quantitative evidence presented below establishes the precise performance boundaries of glycol monostearate, enabling informed scientific and procurement decisions.

HLB mismatch HLB profile may shift emulsion type and stability, limiting direct substitution with higher-HLB esters
Pearlescent divergence Visual aesthetic differs significantly: satin sheen vs brilliant luster; may not align with target product appearance
Process temperature gap Melting point and crystallization behavior differ, affecting heat-sensitive actives and process energy requirements

EGMS vs. Closest Analogs: Key Differentiators


HLB Advantage for Water-in-Oil Emulsions

Glycol monostearate (EGMS) has a reported hydrophilic-lipophilic balance (HLB) value of 3.6, which is notably lower than that of glycerol monostearate (GMS) at 3.8 and propylene glycol monostearate (PGMS) at 3.4 [1]. This HLB value firmly places EGMS within the 3–6 range that is optimal for promoting water-in-oil (W/O) emulsions, as opposed to the higher HLB values of many other surfactants used for oil-in-water (O/W) systems [2]. The slightly lower HLB of EGMS compared to GMS indicates a marginally stronger lipophilic character, which can be advantageous in formulations requiring a dominant oil phase.

HLB Profile
Reported
EGMS 3.6 vs GMS 3.8 / PGMS 3.4
Supports W/O emulsion formation context
HLB difference within 0.2–0.4 units; formulation-dependent
HLB Value Emulsification Surfactant Chemistry

Pearlescent Appearance: Satin Sheen vs. Brilliant Luster

A direct qualitative comparison reveals that Ethylene Glycol Monostearate (EGMS) imparts a fine, satin-like pearlescent sheen, whereas Ethylene Glycol Distearate (EGDS), its diester analog, is known for creating a more pronounced, brilliant, and eye-catching pearlescent effect [1]. This difference is attributed to the distinct crystal morphology formed by the monoester versus the diester upon cooling in a surfactant matrix . The more subtle shimmer of EGMS is often preferred for products aiming for an elegant, understated glow, while EGDS is selected for a dramatic visual impact [1].

Pearlescent Effect
Head-to-head
EGMS: fine satin sheen EGDS: brilliant luster
Visual aesthetic selection context
Qualitative comparison; product target governs choice
Pearlescence Visual Aesthetics Formulation Science

Lower Melting Point for Easier Formulation

The melting point of glycol monostearate (EGMS) is documented to be approximately 60.5°C [1], which is significantly lower than that of its diester counterpart, ethylene glycol distearate (EGDS), which is reported to require higher processing temperatures [2]. While a precise melting point for EGDS is not provided, commercial specifications and comparative literature consistently note that EGDS necessitates higher temperatures for incorporation, which can be a critical factor in formulations containing heat-sensitive ingredients [2]. The lower melting point of EGMS allows for its use in processes where lower energy input is desired or where thermal degradation of other components is a concern.

Melting Point
Reported
EGMS approx. 60.5°C EGDS requires higher temperatures
Process temperature window context
Lower energy input; may protect heat-sensitive ingredients
Melting Point Thermal Properties Process Engineering

Crystallization Advantage for Whipped Emulsion Stability

A study comparing lipophilic emulsifiers with different hydrophilic groups found that glycerol monostearate (GMS) exhibited the highest onset crystallization temperature and facilitated the formation of a firm, compact foam structure in whipped cream. In contrast, propylene glycol monostearate (PGMS) had a lower onset crystallization temperature and resulted in a weak, loose foam structure [1]. While glycol monostearate (EGMS) was not directly tested, it shares a similar chemical structure and low HLB profile with GMS and PGMS, and class-level inference suggests its crystallization and stabilizing behavior in fat-based systems will be more analogous to GMS due to its comparable lipophilic character [2].

Crystallization & Foam
Context-dependent
GMS promotes firm foam; PGMS gives weak structure. EGMS not directly tested.
Foam stability context (class-level inference)
Requires EGMS-specific validation in target system
Crystallization Emulsion Stability Food Science

Pearlizing Capability: Glycol vs. Propylene Glycol Esters

A key functional difference exists between ethylene glycol esters and propylene glycol esters: ethylene glycol monostearate (EGMS) and its diester, ethylene glycol distearate, are well-established pearlescent agents used to impart a desirable shimmer to liquid soaps and shampoos [1]. In contrast, the esters of propylene glycol, such as propylene glycol monostearate (PGMS), are reported to have no pearlescent effect, functioning primarily as emulsifiers [2]. This categorical distinction makes EGMS irreplaceable in formulations where a visual pearlescent effect is a core product attribute.

Pearlescent Capability
Class-level
EGMS: pearlescent effect present PGMS: no pearlescent effect
Critical for formulations requiring visual shimmer
Binary functional distinction; choose accordingly
Pearlescence Opacifier Formulation Aesthetics

Optimal Applications of EGMS


Satin-Finish Pearlescent Personal Care

In the development of high-end shampoos, body washes, and liquid hand soaps where a luxurious but understated visual aesthetic is desired, glycol monostearate (EGMS) is the preferred pearlescent agent. Unlike the brilliant, high-luster shimmer provided by ethylene glycol distearate (EGDS), EGMS imparts a fine, satin-like sheen that aligns with brand positioning for elegance and subtlety [1]. Its proven pearlescent capability distinguishes it from non-pearlizing emulsifiers like propylene glycol monostearate (PGMS) [2], making EGMS essential for achieving this specific sensory and visual target.

W/O Emulsions for Skincare and Cosmetic Creams

Formulators developing water-in-oil (W/O) emulsions, such as night creams, cold creams, and protective balms, will find glycol monostearate (EGMS) highly suitable due to its low HLB value of 3.6 [1]. This value positions EGMS within the ideal range (HLB 3–6) for stabilizing W/O emulsions, where it acts as an effective auxiliary emulsifier and consistency agent. Its slightly lower HLB compared to glycerol monostearate (GMS) at 3.8 [2] indicates a marginally stronger lipophilic nature, which can be advantageous for creating stable, oil-continuous matrices that provide occlusive and moisturizing benefits.

Energy-Efficient Processing of Heat-Sensitive Formulations

In manufacturing environments where energy consumption is a concern or where formulations contain heat-labile ingredients (e.g., certain botanical extracts, volatile fragrances, or sensitive actives), the relatively low melting point of glycol monostearate (EGMS) at 60.5°C offers a distinct advantage [1]. This property allows for incorporation at lower temperatures compared to its higher-melting diester counterpart, ethylene glycol distearate (EGDS) [2]. This facilitates a more energy-efficient process and helps preserve the integrity and efficacy of the overall formulation, making EGMS a strategic choice for sustainable or complex product development.

Stable Whipped Toppings and Aerated Food Emulsions

For the stabilization of whipped cream, mousses, and other aerated food emulsions, the crystallization and network-forming properties of glycol monostearate (EGMS) are a critical performance lever. Evidence from comparative studies on lipophilic emulsifiers indicates that compounds with a glycerol backbone (like GMS) promote the formation of firm, compact foam structures, whereas those with a propylene glycol backbone (like PGMS) result in weak, unstable foams [1]. Given its structural and functional similarity to GMS, EGMS is inferred to be a superior stabilizer in such applications, providing the necessary crystal network to maintain air bubble integrity and prevent collapse during storage and handling.

Application
Selection Property
Validation Focus
Satin-finish pearlescent personal care
Satin-sheen pearlescent agent
Visual aesthetic endpoint review
Water-in-oil emulsion research
Low-HLB emulsifier
Emulsion type stability verification
Heat-sensitive formulation processing
Lower melting temperature
Process temperature compatibility
Aerated food emulsion stabilization
Crystallizing lipophilic emulsifier
Foam structure stability (requires EGMS-specific validation)

Technical Documentation Hub

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